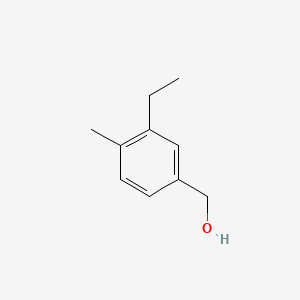

(3-Ethyl-4-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Ethyl-4-methylphenyl)methanol is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is commonly used as a chemical reagent in the synthesis of medicinal and pharmaceutical compounds. The compound is characterized by its aromatic structure, which includes an ethyl group and a methyl group attached to a phenyl ring, along with a methanol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-4-methylphenyl)methanol typically involves the alkylation of a substituted benzene ring followed by reduction. One common method is the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-ethyl-4-methyltoluene. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced reduction techniques are employed to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (3-Ethyl-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can convert the compound into its corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, hydrogen gas with palladium catalyst.

Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Halogenated compounds.

Aplicaciones Científicas De Investigación

(3-Ethyl-4-methylphenyl)methanol is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As an intermediate in the production of drugs and therapeutic agents.

Industry: In the manufacture of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3-Ethyl-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity, receptor binding, or signal transduction pathways.

Comparación Con Compuestos Similares

(3-Ethylphenyl)methanol: Lacks the methyl group on the phenyl ring.

(4-Methylphenyl)methanol: Lacks the ethyl group on the phenyl ring.

(3-Methylphenyl)methanol: Lacks the ethyl group and has a different substitution pattern.

Uniqueness: (3-Ethyl-4-methylphenyl)methanol is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern allows for specific interactions in synthetic and biological applications that are not possible with other similar compounds.

Actividad Biológica

(3-Ethyl-4-methylphenyl)methanol, with the molecular formula C10H14O and a molecular weight of 150.22 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and implications in various fields, including medicinal chemistry and toxicology.

The synthesis of this compound typically involves the alkylation of a substituted benzene ring followed by reduction. A common method is the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to yield the desired compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It may act as a substrate for specific enzymes, leading to the formation of metabolites that modulate enzyme activity, receptor binding, or signal transduction pathways. These interactions can influence cellular processes such as proliferation, apoptosis, and metabolic regulation.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer properties . For instance, research on related phosphine gold(I) complexes demonstrated significant anti-cancer effects against ovarian carcinoma and leukemia cell lines. The efficacy was influenced by the substitution pattern on the aryl ring, suggesting that modifications to the this compound structure could enhance its biological activity .

Toxicological Considerations

While exploring its beneficial properties, it is essential to consider the toxicological aspects associated with methanol derivatives. Methanol itself is known for its toxicity, leading to severe health issues such as metabolic acidosis and organ failure upon ingestion. Case studies have documented instances of methanol poisoning resulting from contaminated alcoholic beverages, highlighting the need for careful handling and application of compounds related to methanol .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Ethylphenyl)methanol | Lacks methyl group on phenyl ring | Limited biological activity |

| (4-Methylphenyl)methanol | Lacks ethyl group on phenyl ring | Moderate activity |

| (3-Methylphenyl)methanol | Different substitution pattern | Variable effects |

This compound stands out due to its unique substitution pattern that may facilitate specific interactions in synthetic and biological applications not possible with other similar compounds.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies revealed that modifications in the structure of gold(I) complexes derived from this compound significantly enhanced their anticancer potency against various cell lines, particularly at concentrations above 1 μM .

- Toxicological Impacts : A case study involving methanol poisoning highlighted severe outcomes among patients who ingested homemade alcoholic beverages containing high levels of methanol. The management protocols were challenged due to a lack of resources and available antidotes .

Propiedades

IUPAC Name |

(3-ethyl-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHFGKITBDGHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.